1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
CAS No.: 1375473-85-0
Cat. No.: VC2962916
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375473-85-0 |
|---|---|
| Molecular Formula | C7H11NOS |
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | 1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane |
| Standard InChI | InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 |
| Standard InChI Key | HATPMUMFCXPTJL-UHFFFAOYSA-N |
| SMILES | CSCC1(CC1)CN=C=O |
| Canonical SMILES | CSCC1(CC1)CN=C=O |
Introduction
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is a versatile small molecule scaffold with the CAS number 1375473-85-0. It is characterized by its unique structural features, including an isocyanato group and a methylsulfanyl group attached to a cyclopropane ring. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and potential as a building block for more complex molecules.
Synthesis and Applications
While specific synthesis methods for 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane are not detailed in the available literature, cyclopropanes in general are often synthesized through cyclopropanation reactions. These reactions involve the addition of a carbene or carbenoid to an alkene, resulting in the formation of a cyclopropane ring .
Cyclopropanation Reactions
Cyclopropanation is a key method for synthesizing cyclopropanes and involves the reaction of an alkene with a carbene or carbenoid. This process can be catalyzed by enzymes or transition metals, offering a versatile approach to creating complex cyclopropane derivatives.
Safety and Handling
Given its chemical structure, 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane may pose hazards typical of isocyanates, such as reactivity with water and potential toxicity. Handling should be done with caution, and a Safety Data Sheet (SDS) should be consulted for detailed safety information .
Predicted Collision Cross Section (CCS) Data
Predicted CCS data for 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane provides insight into its physical properties under mass spectrometry conditions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.06342 | 135.7 |
| [M+Na]+ | 180.04536 | 147.0 |
| [M+NH4]+ | 175.08996 | 146.3 |
| [M+K]+ | 196.01930 | 138.6 |
| [M-H]- | 156.04886 | 144.4 |
| [M+Na-2H]- | 178.03081 | 144.5 |
| [M]+ | 157.05559 | 141.4 |
| [M]- | 157.05669 | 141.4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume